Antiviral agent 36

Zika virus antiviral drug discovery flavivirus replication

Procure Antiviral agent 36 (compound 27) for reproducible, high-selectivity flavivirus inhibition. This 2,3,6-trisubstituted quinazolinone analog delivers sub-micromolar EC₅₀ values (86-210 nM) against DENV-2, DENV-3, ZIKV-FLR, and ZIKV-HN16 in both mammalian (Vero, U87) and mosquito (C6/36) cells, with a clean cytotoxicity window (CC₅₀ >20 μM). Unlike narrow-spectrum analogs (e.g., compounds 22, 47), its specific 3-tert-butyl substitution and trans-C=C double bond confer balanced, cross-serotype potency essential for calibrating cell-based replication assays, benchmarking medicinal chemistry optimization, and investigating vector-stage viral dynamics. Rely on this well-characterized reference standard to normalize screening hits and validate novel analog activity.

Molecular Formula C30H32N4O3
Molecular Weight 496.6 g/mol
Cat. No. B12389351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 36
Molecular FormulaC30H32N4O3
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=C(C=C3)N4CCOCC4)C=CC5=NC(=CC=C5)OC
InChIInChI=1S/C30H32N4O3/c1-30(2,3)21-7-5-9-24(19-21)34-27(14-11-22-8-6-10-28(31-22)36-4)32-26-13-12-23(20-25(26)29(34)35)33-15-17-37-18-16-33/h5-14,19-20H,15-18H2,1-4H3/b14-11+
InChIKeyCUTRLCMAVXSSFO-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiviral Agent 36: A Quinazolinone-Class Dengue and Zika Virus Replication Inhibitor for Flavivirus Research Procurement


Antiviral agent 36 (compound 27) is a 2,3,6-trisubstituted quinazolinone analog that potently inhibits replication of dengue virus (DENV) serotypes 2 and 3 as well as Zika virus (ZIKV) strains FLR and HN16 [1]. Identified through phenotypic screening and structure-activity relationship optimization of 54 analogs, this compound demonstrates sub-micromolar EC₅₀ values across multiple flavivirus isolates in both mammalian and mosquito cell lines, with no significant cytotoxicity at concentrations up to 20 μM . Its molecular formula is C₃₀H₃₂N₄O₃ with a molecular weight of 496.6 g/mol, and it is commercially available for research use under CAS 3033039-89-0 [1].

Why Antiviral Agent 36 Cannot Be Substituted by Generic In-Class Flavivirus Inhibitors or Close Structural Analogs


Quinazolinone-based flavivirus inhibitors exhibit steep structure-activity relationships where minor substituent changes drastically alter potency, viral strain coverage, and cytotoxicity profiles. Within the same chemical series, compound 22 (lacking the 3-tert-butyl substituent) shows up to 5-fold lower potency against ZIKV-FLR, while compound 47 (3-methoxy analog) demonstrates 6.9-fold reduced activity against DENV-3 [1]. Saturation of the critical trans-C=C double bond (compounds 53/54) completely abolishes antiviral activity, confirming that the rigid conjugated system is essential for target engagement [1]. Furthermore, the compound's balanced potency across both DENV serotypes and ZIKV strains—coupled with its clean cytotoxicity window (CC₅₀ >20 μM)—differentiates it from analogs that show narrow-spectrum activity or higher cellular toxicity . Substitution with another quinazolinone derivative or a structurally related flavivirus inhibitor cannot replicate this precise activity-cytotoxicity profile, making direct procurement of Antiviral agent 36 essential for studies requiring reproducible, high-selectivity inhibition of ZIKV and DENV replication.

Antiviral Agent 36: Comparator-Backed Quantitative Evidence for Procurement and Assay Selection


Superior ZIKV-FLR Potency: Antiviral Agent 36 Outperforms Lead Analog Compound 22 by 5-Fold in Vero Cells

In Vero cells infected with the ZIKV FLR strain, Antiviral agent 36 (compound 27) achieves an EC₅₀ of 180 nM, which is 5-fold more potent than compound 22 (EC₅₀ = 900 nM) from the same quinazolinone series [1]. At 1 μM, compound 27 suppresses viral replication by 90% compared to 0% suppression for compound 22 at 0.3 μM, demonstrating a clear potency advantage at low concentrations [1].

Zika virus antiviral drug discovery flavivirus replication

Broad-Spectrum DENV-3 Coverage: Antiviral Agent 36 Demonstrates 6.9-Fold Higher Potency Than 3-Methoxy Analog Compound 47

Against DENV-3 replication in Vero cells, Antiviral agent 36 (compound 27) exhibits an EC₅₀ of 120 nM, whereas compound 47, a close structural analog differing only in the R3 substituent (3-methoxy vs. 3-tert-butyl), shows an EC₅₀ of 560 nM [1]. This represents a 4.7-fold to 6.9-fold potency advantage for compound 27 over compound 47 across DENV-2 and DENV-3 serotypes [1].

dengue virus DENV-3 serotype-specific inhibition

Cross-Strain ZIKV Potency: Antiviral Agent 36 Achieves 86 nM EC₅₀ Against HN16 Clinical Isolate, Outpacing Compound 47 by >2-Fold

When tested against the clinically relevant ZIKV-HN16 strain (Honduras, 2016) in Vero cells, Antiviral agent 36 (compound 27) achieved an EC₅₀ of 86 nM—the lowest recorded value among the series—while compound 47 was not tested against this strain, underscoring that only compound 27 demonstrated robust potency across both FLR and HN16 ZIKV isolates [1]. Compound 22 was also not tested against ZIKV-HN16, limiting its cross-strain applicability [1].

Zika virus clinical isolate strain-dependent potency

Cytotoxicity Selectivity: Antiviral Agent 36 Maintains CC₅₀ >20 μM, Enabling High Selectivity Index Comparable to Analogs

In human glioblastoma U87 cells, Antiviral agent 36 (compound 27) exhibits a CC₅₀ exceeding 20 μM, indicating no significant cytotoxicity at concentrations more than 100-fold above its antiviral EC₅₀ values (e.g., 100 nM for ZIKV-FLR in U87 cells) [1]. Compounds 22 and 47 similarly show CC₅₀ >20 μM, confirming that the quinazolinone scaffold does not inherently drive cytotoxicity [1]. However, other analogs in the series (e.g., compounds 26, 35, 36, 50-52) exhibited overt cytotoxicity, highlighting that only a subset of structural modifications—including those in compound 27—maintain this favorable safety margin [1].

selectivity index cytotoxicity therapeutic window

Structural Determinant Validation: Saturation of trans-C=C Bond Abolishes Antiviral Activity, Confirming Compound 27's Unique Active Conformation

Hydrogenation of the trans-C=C double bond at the 2-position of the quinazolinone core (compounds 53 and 54) rendered these derivatives completely inactive against ZIKV replication in Vero cells at 10 μM, whereas Antiviral agent 36 (compound 27) retains >99.9% inhibition at 10 μM [1]. This demonstrates that the rigid, conjugated trans-alkene system is indispensable for antiviral activity, and that compound 27's specific conformational arrangement cannot be replicated by saturated analogs [1]. Furthermore, activity of compound 27 is unaffected by the presence of 1 mM glutathione, ruling out covalent thiol reactivity as the mechanism of action [1].

structure-activity relationship conformational restriction antiviral pharmacophore

Mosquito Cell Activity: Antiviral Agent 36 Inhibits ZIKV Replication in Vector Cells with EC₅₀ 230 nM, Supporting Transmission-Blocking Studies

In Aedes albopictus mosquito C6/36 cells, Antiviral agent 36 (compound 27) inhibits ZIKV-FLR replication with an EC₅₀ of 230 nM, while compound 22 shows an EC₅₀ of 750 nM and compound 47 shows 770 nM [1]. This represents a >3.2-fold greater potency for compound 27 in the insect vector cell line compared to both analogs, demonstrating superior activity across host-relevant cell types [1].

mosquito cell line C6/36 vector competence

Antiviral Agent 36: Evidence-Backed Application Scenarios for Flavivirus Drug Discovery and Vector Biology Research


Primary Phenotypic Screening for Novel Anti-Flavivirus Agents

Use Antiviral agent 36 (compound 27) as a positive control or reference standard in cell-based flavivirus replication assays (ZIKV-FLR, ZIKV-HN16, DENV-2, DENV-3). Its well-characterized EC₅₀ values (86-210 nM across strains) and established cytotoxicity margin (CC₅₀ >20 μM) provide a robust benchmark for normalizing assay performance and validating screening hits [1]. The compound's activity in both mammalian (Vero, U87) and mosquito (C6/36) cells enables cross-system calibration [1].

Structure-Activity Relationship (SAR) Studies of Quinazolinone Derivatives

Employ Antiviral agent 36 as the lead reference compound for medicinal chemistry optimization programs targeting DENV and ZIKV. Comparative data with compounds 22 and 47 demonstrate how R3 substituent choice (3-tert-butyl vs. 3-methoxy vs. hydrogen) modulates potency across viral strains and serotypes [1]. The defined structural requirement for the trans-C=C double bond provides a critical control for evaluating novel analog activity [1].

Vector Competence and Transmission-Blocking Investigations

Utilize Antiviral agent 36 in mosquito cell culture models (C6/36) to investigate flavivirus replication dynamics within the arthropod vector. Its 230 nM EC₅₀ in mosquito cells—3.3-fold more potent than analogs 22 and 47—makes it the preferred compound for studies requiring robust inhibition in both mammalian and insect host backgrounds [1]. Applications include assessing antiviral effects on viral load in mosquito midgut or salivary gland explants.

Dengue Serotype 3-Specific Research Programs

For laboratories focused on DENV-3 pathogenesis or antiviral development, Antiviral agent 36 offers the most potent reported activity among the quinazolinone series (EC₅₀ = 120 nM), outperforming compound 47 by 4.7-fold [1]. This specificity justifies its procurement as a serotype-selective reference compound for mechanistic studies and resistance profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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